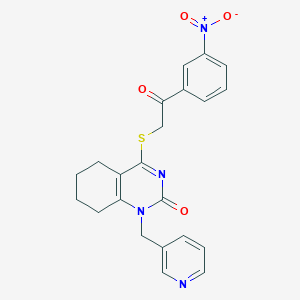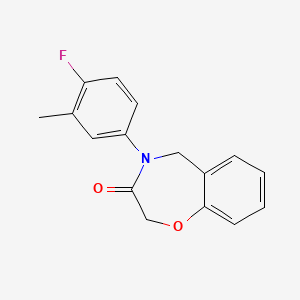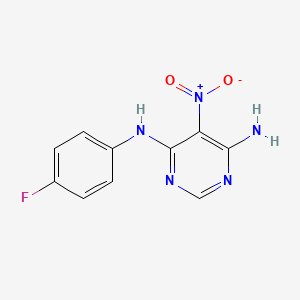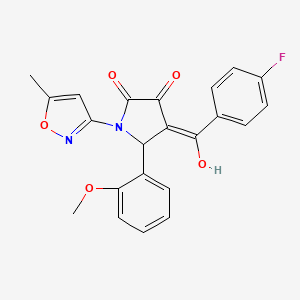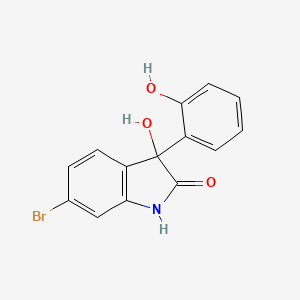
6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Zukünftige Richtungen
The study of brominated indole derivatives is a promising area of research, given the diverse biological activities of these compounds. Future research could focus on synthesizing this compound and studying its biological activity, as well as exploring its potential applications in medicine or other fields .
Wirkmechanismus
Target of Action
It’s known that this compound is a product of marine microbes, specifically actinomycetes . Actinomycetes are known for producing a diverse variety of natural products with a wide range of biological activities .
Biochemical Pathways
It’s known that marine microbes, including actinomycetes, can activate silent biosynthetic genes to produce cryptic natural products when co-cultured . This suggests that the compound may affect the biosynthetic pathways of these microbes.
Result of Action
It’s known that marine microbes, including actinomycetes, can produce a wide variety of molecules with various biological activities when co-cultured . This suggests that the compound may have diverse molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by the co-culture environment. If two or more microorganisms are aseptically cultured together in a solid or liquid medium in a certain environment, their competition or synergetic relationship can activate the silent biosynthetic genes to produce cryptic natural products . This suggests that the environmental factors play a significant role in the action of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the bromination of the precursor compound. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistency and efficiency. The use of automated systems and reactors can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles or other derivatives.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one
2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
Uniqueness: 6-Bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one stands out due to its specific arrangement of hydroxyl and bromine groups, which can influence its reactivity and biological activity. This arrangement allows for unique interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-8-5-6-9-11(7-8)16-13(18)14(9,19)10-3-1-2-4-12(10)17/h1-7,17,19H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGKMDRSCCBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
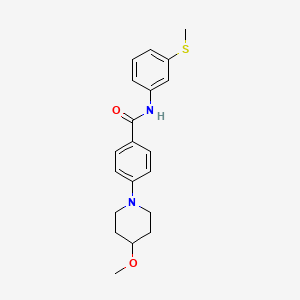
![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)
![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)
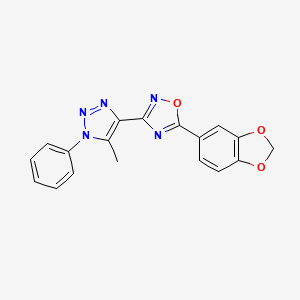
![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)
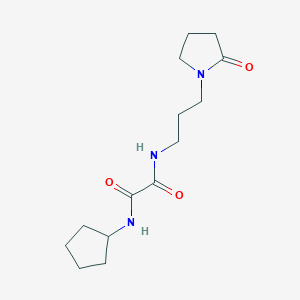
![methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2983489.png)
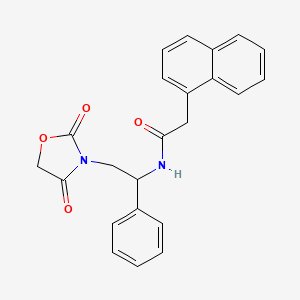
![methyl 4-({3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzoate](/img/structure/B2983492.png)
